molecular formula C17H21N B12948594 4-Butyl-N-(p-tolyl)aniline

4-Butyl-N-(p-tolyl)aniline

Cat. No.: B12948594
M. Wt: 239.35 g/mol
InChI Key: CLSGSNCAGKFTRZ-UHFFFAOYSA-N
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Description

4-Butyl-N-(p-tolyl)aniline is an organic compound with the molecular formula C17H21N It is an aromatic amine, characterized by the presence of a butyl group and a p-tolyl group attached to the nitrogen atom of an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-butylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Butyl-N-(p-tolyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, as a retinoid cycle inhibitor, it may bind to and inhibit enzymes involved in the visual cycle, thereby affecting the recovery of visual pigments. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    4-Butylaniline: Shares the butyl group but lacks the p-tolyl group.

    N-(p-Tolyl)aniline: Contains the p-tolyl group but lacks the butyl group.

    4-Methyl-N-(p-tolyl)aniline: Similar structure with a methyl group instead of a butyl group.

Uniqueness: 4-Butyl-N-(p-tolyl)aniline is unique due to the presence of both the butyl and p-tolyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-(4-butylphenyl)-4-methylaniline

InChI

InChI=1S/C17H21N/c1-3-4-5-15-8-12-17(13-9-15)18-16-10-6-14(2)7-11-16/h6-13,18H,3-5H2,1-2H3

InChI Key

CLSGSNCAGKFTRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C

Origin of Product

United States

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